
3-(4-Nitrobenzamido)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Nitrobenzamido)benzofuran-2-carboxamide, also known as NBBC, is a synthetic compound. It belongs to the class of benzofuran compounds, which are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran compounds can be synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the use of 8-aminoquinoline directed C–H arylation and transamidation chemistry .Molecular Structure Analysis
The molecular formula of 3-(4-Nitrobenzamido)benzofuran-2-carboxamide is C16H11N3O5. The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
Benzofuran compounds can undergo various chemical reactions. For example, a benzofuran ring can be constructed by proton quantum tunneling, which has fewer side reactions and high yield . In the case of 8-aminoquinoline directed C–H arylation reactions, Pd catalysis can be used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold .Physical And Chemical Properties Analysis
The molecular weight of 3-(4-Nitrobenzamido)benzofuran-2-carboxamide is 325.28. More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Synthesis and Chemical Properties
The study of 3-(4-Nitrobenzamido)benzofuran-2-carboxamide and related compounds has been focused on their synthesis and potential applications in medicinal chemistry. For example, compounds with similar structures have been explored for their antitumor properties through isotopically efficient syntheses, highlighting the significance of nitro-substituted benzamides in antitumor agent development (Shinkwin & Threadgill, 1996). Moreover, research into regioselective synthesis has produced novel and diverse benzofuran-3-carboxamides, indicating the broad potential for creating biologically active molecules with specific structural features (Xia & Lee, 2014).
Biological Activities
The exploration of benzofuran derivatives has also extended into pharmacological studies, where various derivatives have been evaluated for their antifertility and anti-inflammatory activities. Certain benzofuran derivatives exhibited significant anti-inflammatory activities, comparable to known drugs like aspirin (Saksena et al., 1971). Another study synthesized a series of benzofuran carboxamide derivatives and evaluated them for antimicrobial, anti-inflammatory, and DPPH radical scavenging activities, highlighting the potential for developing new bioactive chemical entities from this class of compounds (Lavanya, Sribalan, & Padmini, 2017).
Anti-inflammatory and Analgesic Properties
Further studies have synthesized benzofuran-2-carboxamide derivatives and assessed them for in vivo anti-inflammatory, analgesic, and antipyretic activities. Some derivatives demonstrated potent activities, indicating the therapeutic potential of benzofuran-2-carboxamides in treating conditions that involve inflammation and pain (Xie et al., 2014).
Mechanism of Action
Target of action
Benzofuran-2-carboxamide derivatives have been shown to have a wide range of biological activities . They are present in many biologically active natural products and are a popular scaffold when designing drugs .
Mode of action
The exact mode of action can vary depending on the specific derivative and its targets. Some benzofuran derivatives have been shown to have antimicrobial and anticancer properties .
Biochemical pathways
Again, the specific pathways affected can vary greatly depending on the derivative and its targets. Some benzofuran derivatives have been shown to inhibit cell growth in various types of cancer cells .
Result of action
Some benzofuran derivatives have been shown to have significant cell growth inhibitory effects in various types of cancer cells .
Future Directions
Benzofuran compounds, including 3-(4-Nitrobenzamido)benzofuran-2-carboxamide, have gained significant attention in the field of scientific research due to their promising properties. The development of promising compounds with target therapy potentials and little side effects is the focus of current research . This compound is a versatile chemical compound widely used in scientific research, and its unique structure offers potential applications in various fields.
properties
IUPAC Name |
3-[(4-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O5/c17-15(20)14-13(11-3-1-2-4-12(11)24-14)18-16(21)9-5-7-10(8-6-9)19(22)23/h1-8H,(H2,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOWOUMSRBXOJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

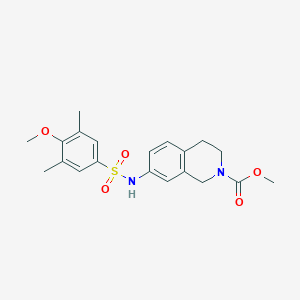
![2-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2527907.png)
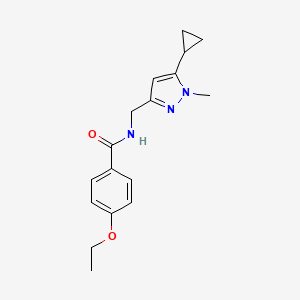
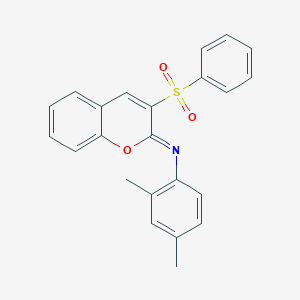
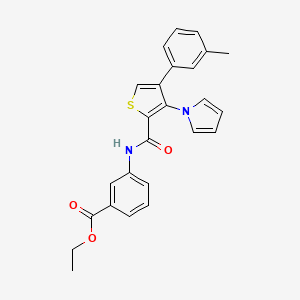

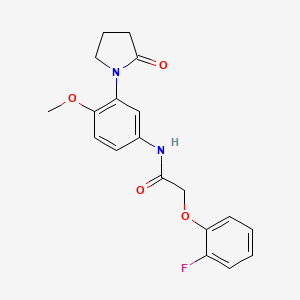
![N-[(furan-2-yl)methyl]-3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2527917.png)
![N-(3-acetamidophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2527918.png)
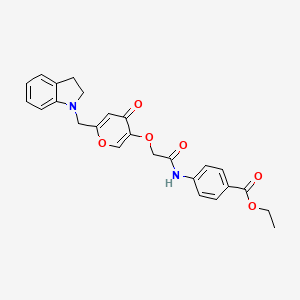
![N-(3-morpholinopropyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine dioxalate](/img/structure/B2527920.png)
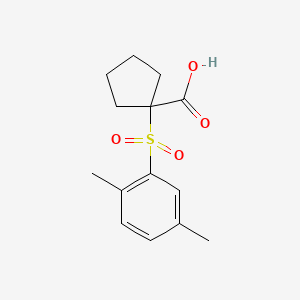
![[1,1'-Biphenyl]-4-yl[2-(methylamino)-1,3-thiazol-5-yl]methanone](/img/structure/B2527924.png)
![[2-(4-Chlorophenyl)ethyl][2-(diethylamino)ethyl]amine](/img/structure/B2527927.png)